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Compound of Interest

Compound Name:

4-(N,N-

Diethylaminocarbonyl)phenylboron

ic acid

Cat. No.: B1303757 Get Quote

This technical guide provides a comprehensive overview of 4-(N,N-
Diethylaminocarbonyl)phenylboronic acid, a versatile organic compound with significant

applications in chemical synthesis and drug development. Tailored for researchers, scientists,

and professionals in drug development, this document details the compound's chemical

structure, physicochemical properties, synthesis protocols, and key applications, supported by

experimental methodologies and data visualizations.

Chemical Structure and Properties
4-(N,N-Diethylaminocarbonyl)phenylboronic acid, also known by its IUPAC name [4-

(diethylcarbamoyl)phenyl]boronic acid, is an aromatic boronic acid derivative. The presence of

both a boronic acid group and a diethylaminocarbonyl moiety imparts unique reactivity and

potential for diverse applications.

Table 1: Physicochemical Properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid
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Property Value Reference

IUPAC Name

[4-

(diethylcarbamoyl)phenyl]boro

nic acid

[1]

Synonyms

N,N-DIETHYL 4-

BORONOBENZAMIDE; 4-

(Diethylcarbamoyl)benzenebor

onic acid

[2]

CAS Number 389621-80-1 [1][2]

Molecular Formula C11H16BNO3 [1][2]

Molecular Weight 221.06 g/mol [1]

Appearance
White to light yellow crystalline

solid
[3][4]

Melting Point 138-145 °C [3][4]

Solubility

Soluble in organic solvents

such as methanol, chloroform,

and dichloromethane.

[3][4]

Synthesis and Experimental Protocols
The synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid can be approached

through several synthetic routes. A common strategy involves the formation of the amide bond

followed by the introduction of the boronic acid functionality, or vice versa. Below is a plausible

experimental protocol adapted from established synthetic methodologies for similar

compounds.

Synthesis of 4-(N,N-
Diethylaminocarbonyl)phenylboronic acid
This protocol describes a two-step synthesis starting from 4-bromobenzoyl chloride.

Experimental Protocol:
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Step 1: Synthesis of 4-bromo-N,N-diethylbenzamide

To a stirred solution of diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in

anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzoyl chloride (1.0

equivalent) in DCM dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3

solution, and brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure

to yield the crude 4-bromo-N,N-diethylbenzamide, which can be purified by column

chromatography or used directly in the next step.

Step 2: Synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid via Miyaura

Borylation

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-

N,N-diethylbenzamide (1.0 equivalent), bis(pinacolato)diboron (B2pin2, 1.1 equivalents), and

potassium acetate (KOAc, 3.0 equivalents).

Add a palladium catalyst, such as [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 equivalents).

Add anhydrous 1,4-dioxane as the solvent.

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

Monitor the reaction by TLC or GC-MS.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite to remove the palladium catalyst.
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Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous

acid solution (e.g., 1 M HCl) or by purification on silica gel.

Step 1: Amide Formation

Step 2: Miyaura Borylation

4-Bromobenzoyl
chloride

4-Bromo-N,N-
diethylbenzamide

DCM, Et3N, 0°C to RT

Diethylamine

4-(N,N-Diethylaminocarbonyl)
phenylboronic acid pinacol ester

Pd(dppf)Cl2, KOAc,
Dioxane, 80-100°C

Bis(pinacolato)diboron 4-(N,N-Diethylaminocarbonyl)
phenylboronic acid

Hydrolysis

Click to download full resolution via product page

Figure 1: Synthetic workflow for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid.

Applications in Organic Synthesis and Drug
Development
4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable building block in organic

synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its derivatives also

show potential in various biomedical applications.

Suzuki-Miyaura Cross-Coupling Reactions
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The boronic acid moiety makes this compound an excellent coupling partner in Suzuki-Miyaura

reactions for the formation of carbon-carbon bonds. This is a cornerstone reaction in the

synthesis of complex organic molecules, including pharmaceuticals and materials for organic

electronics.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Data

Aryl
Halide/Tri
flate

Catalyst Base Solvent Temp (°C) Time (h) Yield (%)

4-

Iodoanisol

e

Pd(PPh3)4 K2CO3
Toluene/H2

O
100 12

>90

(expected)

2-

Bromopyrid

ine

Pd(dppf)Cl

2
Cs2CO3 Dioxane 90 16

>85

(expected)

4-

Trifluorome

thoxy-

bromobenz

ene

Pd(OAc)2/

SPhos
K3PO4 Toluene 110 8

>92

(expected)

Note: The yield data is representative for Suzuki-Miyaura reactions with similar phenylboronic

acids and is provided for illustrative purposes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a Schlenk flask, dissolve the aryl halide (1.0 mmol) and 4-(N,N-
Diethylaminocarbonyl)phenylboronic acid (1.2-1.5 mmol) in a suitable solvent (e.g.,

toluene, dioxane).

Add an aqueous solution of a base (e.g., 2 M K2CO3 or Cs2CO3).

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) to the reaction mixture under a

positive pressure of inert gas.

Heat the reaction mixture to the specified temperature and stir for the indicated time.

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the desired biaryl

product.
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Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Potential as a Proteasome Inhibitor
Boronic acid derivatives are a well-established class of proteasome inhibitors, with bortezomib

being a notable example in cancer therapy. The boronic acid moiety can form a stable,

reversible covalent bond with the N-terminal threonine residue in the active site of the

proteasome, leading to the inhibition of its proteolytic activity. This results in the accumulation

of ubiquitinated proteins, triggering apoptosis in cancer cells. While specific studies on 4-(N,N-
Diethylaminocarbonyl)phenylboronic acid as a proteasome inhibitor are not widely

published, its structural features suggest potential in this area.

Experimental Protocol: In Vitro Proteasome Activity Assay

Purified 20S proteasome is incubated with a fluorogenic peptide substrate (e.g., Suc-LLVY-

AMC for chymotrypsin-like activity).

The test compound, 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, is added at

various concentrations.

The reaction is incubated at 37 °C.

The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured over time

using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

The rate of substrate cleavage is calculated and compared to a control without the inhibitor

to determine the percent inhibition.

IC50 values are determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration.
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Figure 3: Proposed mechanism of proteasome inhibition by a boronic acid derivative.

Application in Glucose Sensing
Phenylboronic acids are known to reversibly bind with cis-diols, a structural feature present in

glucose. This interaction forms the basis of various glucose sensing technologies. The binding

event can be transduced into a measurable signal, such as a change in fluorescence or a

volumetric change in a hydrogel. While not specifically documented for this compound, its

phenylboronic acid moiety makes it a candidate for incorporation into glucose-responsive

materials.

Conceptual Experimental Workflow: Glucose Sensing

Sensor Fabrication: Incorporate 4-(N,N-Diethylaminocarbonyl)phenylboronic acid into a

polymer matrix, such as a hydrogel, potentially co-polymerized with a fluorescent monomer.

Analyte Interaction: Expose the sensor to solutions containing varying concentrations of

glucose. The boronic acid groups will bind with glucose molecules.
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Signal Transduction: The binding event causes a change in the properties of the material.

This could be swelling of the hydrogel or a change in the fluorescence of the embedded

reporter dye due to alterations in the microenvironment.

Signal Detection: The change is quantified using an appropriate technique, such as

measuring the change in volume, or with a fluorometer to detect changes in fluorescence

intensity or wavelength.

Calibration: A calibration curve is constructed by plotting the signal change against the

glucose concentration to enable quantitative measurements.

Safety Information
Detailed toxicological data for 4-(N,N-Diethylaminocarbonyl)phenylboronic acid is not

extensively available. As with all laboratory chemicals, it should be handled with appropriate

care. Standard safety precautions include using personal protective equipment (gloves, safety

glasses), working in a well-ventilated area, and avoiding inhalation, ingestion, and skin contact.

Conclusion
4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable synthetic intermediate with

significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura

cross-coupling reactions is well-established in principle, and its boronic acid functionality

suggests promising avenues for research in areas such as proteasome inhibition and the

development of novel biosensors. The experimental protocols and conceptual frameworks

provided in this guide offer a solid foundation for researchers and drug development

professionals to explore the full potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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